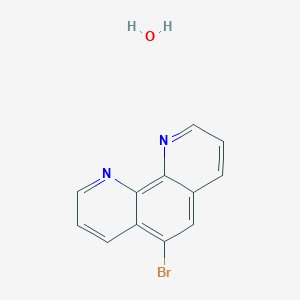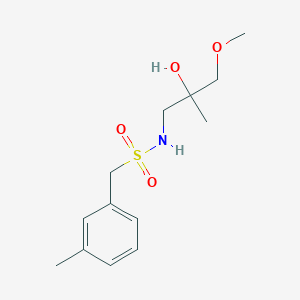![molecular formula C15H15F3N4O4S B2394066 N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide CAS No. 2415571-39-8](/img/structure/B2394066.png)
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activity of BTK, a protein that plays a crucial role in the development and growth of cancer cells.
作用機序
TAK-659 works by inhibiting the activity of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, a protein that plays a crucial role in the development and growth of cancer cells. N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide is involved in the signaling pathway that leads to the activation of various proteins that promote cell proliferation and survival. By inhibiting N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, TAK-659 blocks the signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the proliferation and survival of cancer cells by blocking the N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide signaling pathway. It also induces apoptosis, a process of programmed cell death, in cancer cells. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax, in preclinical studies.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, which makes it an ideal tool for studying the role of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide in cancer development and progression. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its high cost and limited availability, which may limit its use in some labs.
将来の方向性
There are several future directions for the development and use of TAK-659. One direction is to investigate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to study its efficacy in other types of cancers, such as solid tumors, which may have different molecular mechanisms than hematological cancers. In addition, further studies are needed to understand the long-term safety and efficacy of TAK-659 in humans.
合成法
TAK-659 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and involves several purification steps to obtain the final product of high purity. The exact details of the synthesis process are proprietary and have not been disclosed by the manufacturer.
科学的研究の応用
Several studies have been conducted to investigate the efficacy of TAK-659 in the treatment of different types of cancers. One study showed that TAK-659 inhibited the growth of B-cell lymphoma cells in vitro and in vivo, leading to the regression of tumors in mice. Another study demonstrated that TAK-659 had potent anti-tumor activity in patients with relapsed or refractory chronic lymphocytic leukemia (CLL).
特性
IUPAC Name |
N-[4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c1-10(23)20-11-2-4-12(5-3-11)27(25,26)19-8-9-22-14(24)7-6-13(21-22)15(16,17)18/h2-7,19H,8-9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCRERWWWCFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

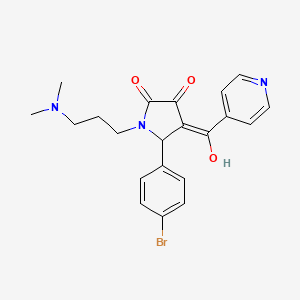

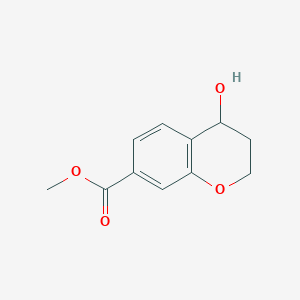
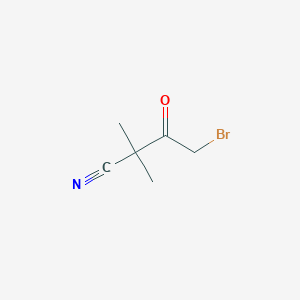
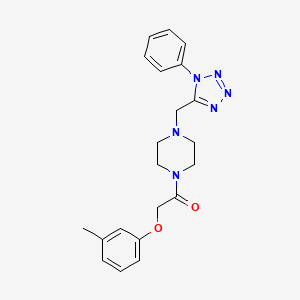

![(5-Chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)

